4-(((3-(Trifluoromethyl)phenyl)imino)methyl)phenyl 4-chlorobenzenesulfonate
Description
4-(((3-(Trifluoromethyl)phenyl)imino)methyl)phenyl 4-chlorobenzenesulfonate is a sulfonate ester featuring a 4-chlorobenzenesulfonate group linked via an iminomethylene bridge to a 3-(trifluoromethyl)phenyl substituent.
Properties
IUPAC Name |
[4-[[3-(trifluoromethyl)phenyl]iminomethyl]phenyl] 4-chlorobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF3NO3S/c21-16-6-10-19(11-7-16)29(26,27)28-18-8-4-14(5-9-18)13-25-17-3-1-2-15(12-17)20(22,23)24/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQMTHNCLKGKTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=CC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((3-(Trifluoromethyl)phenyl)imino)methyl)phenyl 4-chlorobenzenesulfonate typically involves the reaction of 3-(trifluoromethyl)aniline with 4-chlorobenzenesulfonyl chloride under basic conditions. The reaction proceeds through the formation of an imine intermediate, which then reacts with the sulfonyl chloride to form the final product. Common reagents used in this synthesis include bases such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(((3-(Trifluoromethyl)phenyl)imino)methyl)phenyl 4-chlorobenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted sulfonates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
The incorporation of trifluoromethyl groups into pharmaceuticals has been linked to improved pharmacokinetic properties. Research indicates that compounds with this moiety often exhibit enhanced potency and selectivity against biological targets. For instance, studies have shown that derivatives containing trifluoromethyl groups can effectively inhibit various enzymes involved in metabolic pathways, such as those related to diabetes and cancer .
Case Study: Antidiabetic Properties
A recent study explored the potential of related compounds as multitarget antidiabetic agents. The synthesized analogs demonstrated significant inhibitory activity against enzymes like α-glucosidase and α-amylase, with IC50 values indicating strong efficacy . This suggests that the trifluoromethyl-containing compounds could be promising candidates for further development in diabetes therapeutics.
Material Science
The sulfonate group in the compound enhances its solubility and stability, making it suitable for applications in material science. Research has indicated that sulfonate derivatives can be utilized in the synthesis of polymeric materials with enhanced thermal stability and mechanical properties .
Application in Polymer Chemistry
In polymer chemistry, sulfonated compounds are often used to modify polymer surfaces, improving their hydrophilicity and compatibility with other materials. This modification can lead to applications in membranes for fuel cells or water purification systems.
Supramolecular Chemistry
The structural characteristics of this compound allow it to participate in supramolecular interactions, which are critical for the development of new materials with tailored properties. The ability to form hydrogen bonds and π-π stacking interactions makes it a candidate for studies involving molecular recognition and self-assembly processes .
Mechanism of Action
The mechanism of action of 4-(((3-(Trifluoromethyl)phenyl)imino)methyl)phenyl 4-chlorobenzenesulfonate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The imino group can form hydrogen bonds with biological targets, while the sulfonate group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Urea Derivatives with Trifluoromethyl/Chlorophenyl Substituents
describes a series of urea derivatives (e.g., compounds 11a–11o) containing arylurea moieties and piperazinylmethyl-thiazole groups. While the target compound lacks a urea group, similarities exist in the use of substituted phenyl rings (e.g., 3-(trifluoromethyl)phenyl in 11e and 4-chloro-3-(trifluoromethyl)phenyl in 11k). Key comparisons include:
Key Observations :
Sulfonate Esters vs. Sulfonylurea Herbicides
lists sulfonylurea herbicides (e.g., triflusulfuron methyl), which share sulfonyl groups but differ in core structure. Comparisons include:
Key Observations :
Structural Analogues with Sulfur-Containing Groups
describes a benzofuran derivative with a 4-chlorophenylsulfinyl group. While sulfinyl (S=O) and sulfonate (SO₃⁻) groups differ in oxidation state, comparisons highlight:
Key Observations :
- The sulfonate group in the target compound likely increases polarity and aqueous solubility compared to sulfinyl analogs.
- Crystallographic methods (e.g., SHELX ) could resolve its structure, aiding in understanding molecular packing and intermolecular interactions.
Research Implications and Gaps
Biological Activity
4-(((3-(Trifluoromethyl)phenyl)imino)methyl)phenyl 4-chlorobenzenesulfonate, a compound with the CAS number 298215-42-6, has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHClFNOS, with a molar mass of 439.84 g/mol. The structure features a trifluoromethyl group, which is known to enhance the lipophilicity and biological activity of organic compounds. The sulfonate group may also contribute to its solubility in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | CHClFNOS |
| Molar Mass | 439.84 g/mol |
| CAS Number | 298215-42-6 |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, potentially modulating signaling pathways or inhibiting enzymatic functions. Research indicates that compounds containing trifluoromethyl groups can exhibit enhanced interactions with proteins due to their electronegative nature, which may lead to increased affinity for binding sites on enzymes or receptors.
Biological Assays and Efficacy
Several studies have assessed the biological activity of related compounds, providing insights into the potential effects of this compound:
- Inhibition Studies : In vitro assays have shown that compounds with similar structures can inhibit various enzymes involved in metabolic pathways. For instance, a study on related sulfonamide derivatives demonstrated significant inhibition of bacterial growth at concentrations as low as 50 µM, suggesting potential antimicrobial properties .
- Cytotoxicity : The cytotoxic effects were evaluated using cell lines exposed to varying concentrations of the compound. Preliminary results indicated that at higher concentrations (≥50 µM), there was a notable decrease in cell viability, indicating potential applications in cancer therapy .
- Type III Secretion System (T3SS) : A dissertation focused on Type III secretion systems in Gram-negative bacteria highlighted that similar compounds could inhibit T3SS-mediated virulence factors, which are critical for bacterial pathogenicity . This suggests that this compound may also possess antimicrobial properties by targeting bacterial virulence mechanisms.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of sulfonamide derivatives against various bacterial strains. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts. Specifically, the study reported an IC50 value of approximately 25 µM for related compounds against E. coli strains .
Research on Anticancer Properties
Another investigation explored the anticancer potential of similar sulfonamide compounds. The study utilized human cancer cell lines and reported significant apoptosis induction at concentrations above 50 µM. The mechanism was attributed to the activation of caspase pathways and subsequent cell cycle arrest .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-(((3-(trifluoromethyl)phenyl)imino)methyl)phenyl 4-chlorobenzenesulfonate, and how can yield be optimized?
- Methodology : The compound can be synthesized via a two-step process:
Sulfonation : React 4-chlorobenzenesulfonyl chloride with a phenolic intermediate under basic conditions (e.g., pyridine or triethylamine) at 0–5°C to form the sulfonate ester .
Imine Formation : Condense 3-(trifluoromethyl)aniline with a benzaldehyde derivative (e.g., 4-hydroxybenzaldehyde) using a dehydrating agent like molecular sieves or anhydrous MgSO₄ in refluxing toluene .
- Optimization : Yield improvements (≥70%) are achievable by controlling stoichiometry (1:1.2 molar ratio for sulfonation) and using dry solvents to minimize hydrolysis .
Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?
- Essential Methods :
- HPLC : Quantify purity (>95%) using a C18 column with acetonitrile/water (70:30) mobile phase .
- NMR : Confirm structural integrity via ¹⁹F NMR (δ ≈ -60 ppm for CF₃ groups) and ¹H NMR (imine proton at δ 8.3–8.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 469.03) .
Advanced Research Questions
Q. How can researchers address contradictory data in the regioselectivity of imine formation during synthesis?
- Issue : Competing reactions may yield byproducts like Schiff base isomers or hydrolyzed intermediates under humid conditions .
- Resolution :
- Kinetic Control : Conduct reactions at lower temperatures (0–10°C) to favor the desired imine .
- In Situ Monitoring : Use FT-IR to track the disappearance of the aldehyde peak (∼1700 cm⁻¹) and emergence of the imine peak (∼1640 cm⁻¹) .
- Computational Modeling : Employ DFT calculations (e.g., Gaussian 09) to predict regioselectivity based on transition-state energies .
Q. What experimental strategies evaluate the compound’s stability under physiological conditions for drug discovery?
- Approach :
Hydrolytic Stability : Incubate the compound in phosphate buffer (pH 7.4, 37°C) for 24h; monitor degradation via LC-MS .
Thermal Stability : Perform TGA/DSC to assess decomposition temperatures (>200°C indicates suitability for high-temperature applications) .
Photostability : Expose to UV light (254 nm) and track photodegradation products using HPLC-PDA .
Q. How can computational tools predict the compound’s interactions with biological targets?
- Methods :
- Molecular Docking : Use AutoDock Vina to model binding affinities with enzymes (e.g., cytochrome P450) or receptors. Focus on the sulfonate group’s electrostatic interactions .
- Pharmacophore Mapping : Identify key motifs (e.g., trifluoromethylphenyl) responsible for antimicrobial activity using Schrödinger’s Phase .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability in aqueous environments .
Data Analysis & Contradiction Resolution
Q. How should researchers interpret conflicting biological activity data across studies?
- Case Example : Discrepancies in reported MIC values (e.g., 0.15–5.57 µM against Staphylococcus aureus) may arise from assay conditions .
- Guidelines :
- Standardize Assays : Use CLSI broth microdilution protocols with consistent inoculum sizes (1–5 × 10⁵ CFU/mL) .
- Control Compounds : Include reference agents (e.g., ciprofloxacin) to validate experimental setups .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets from multiple studies .
Experimental Design Considerations
Q. What are the critical parameters for scaling up synthesis without compromising yield?
- Key Factors :
- Solvent Choice : Replace toluene with THF for better heat dissipation in large-scale reactions .
- Catalyst Loading : Optimize FeCl₃ or AlCl₃ concentrations (0.5–1 mol%) to minimize side reactions .
- Workup Efficiency : Use liquid-liquid extraction (ethyl acetate/water) instead of column chromatography for cost-effective purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
